molecular formula C18H27ClN2O3 B13040291 cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl

cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl

Cat. No.: B13040291
M. Wt: 354.9 g/mol
InChI Key: WPSVSZFRNZXUOM-IDVLALEDSA-N
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Description

cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a hexahydropyrrolo[3,4-B][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hexahydropyrrolo[3,4-B][1,4]oxazine Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Tert-butyl Ester Formation: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-Dimethylcyclohexane: A similar compound with a different ring structure and substituents.

    cis-1,3-Dichlorocyclohexane: Another related compound with different substituents and stereochemistry.

    1,4-Oxazine: A simpler heterocyclic compound with a similar ring system but different substituents.

Uniqueness

cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl is unique due to its specific combination of functional groups, stereochemistry, and ring system

Properties

Molecular Formula

C18H27ClN2O3

Molecular Weight

354.9 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C18H26N2O3.ClH/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14;/h4-8,15-16H,9-13H2,1-3H3;1H/t15-,16+;/m0./s1

InChI Key

WPSVSZFRNZXUOM-IDVLALEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3.Cl

Origin of Product

United States

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